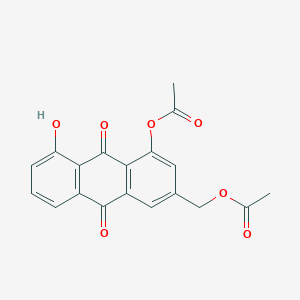
(4-Acetoxy-5-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Acetoxy-5-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl acetate is an organic compound with the molecular formula C18H12O6. This compound is characterized by its anthracene backbone, which is a polycyclic aromatic hydrocarbon. The presence of acetoxy and hydroxy groups, along with the dioxo functionalities, makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetoxy-5-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl acetate typically involves the acetylation of 5-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-methanol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction mixture is usually heated to promote the acetylation process, followed by purification steps like recrystallization or chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Acetoxy-5-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The dioxo groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-acetoxy-5-oxo-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl acetate.
Reduction: Formation of (4-acetoxy-5-hydroxy-9,10-dihydroxy-9,10-dihydroanthracen-2-yl)methyl acetate.
Substitution: Formation of derivatives with various functional groups replacing the acetoxy group.
Scientific Research Applications
(4-Acetoxy-5-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Acetoxy-5-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl acetate involves its interaction with various molecular targets and pathways. The hydroxy and acetoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The dioxo groups may also play a role in redox reactions within biological systems .
Comparison with Similar Compounds
Similar Compounds
- Acetic acid 4-acetoxy-9,10-dioxo-9,10-dihydro-anthracen-1-yl ester
- Acetic acid 2-methyl-9,10-dioxo-9,10-dihydro-anthracen-1-yl ester
- Acetic acid 5-acetyl-9,10-dimethoxy-anthracen-1-yl ester
Uniqueness
(4-Acetoxy-5-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl acetate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The combination of acetoxy, hydroxy, and dioxo groups on the anthracene backbone makes it a versatile compound for various applications .
Properties
Molecular Formula |
C19H14O7 |
|---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
(4-acetyloxy-5-hydroxy-9,10-dioxoanthracen-2-yl)methyl acetate |
InChI |
InChI=1S/C19H14O7/c1-9(20)25-8-11-6-13-17(15(7-11)26-10(2)21)19(24)16-12(18(13)23)4-3-5-14(16)22/h3-7,22H,8H2,1-2H3 |
InChI Key |
UZUHQLZQUHUYGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC2=C(C(=C1)OC(=O)C)C(=O)C3=C(C2=O)C=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![NeuAc(a2-3)Gal(b1-3)GalNAc(b1-4)[NeuAc(a2-3)]Gal(b1-4)aldehydo-Glc](/img/structure/B13406978.png)
![6-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13406980.png)
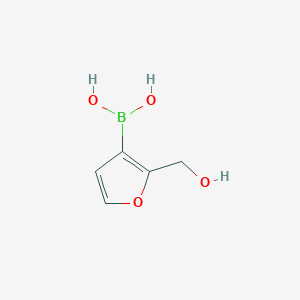

![3-[(R)-(dihydroxyboranyl)[2-(thiophen-2-yl)acetamido]methyl]benzoic acid](/img/structure/B13406991.png)

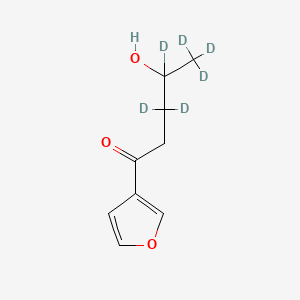
![Cefonicid sodium[5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[(hydroxyphenylacetyl)amino]-8-oxo-3-[[[1-(sulfomethyl)-1H-tetrazol-5-yl]thio]methyl]-, disodium salt]](/img/structure/B13407007.png)
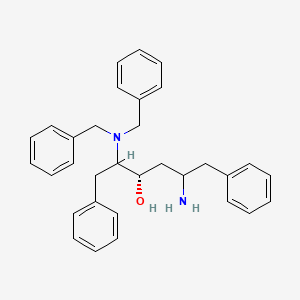
![Sodium 5-[(2-hydroxynaphthyl)azo]naphthalenesulphonate](/img/structure/B13407014.png)
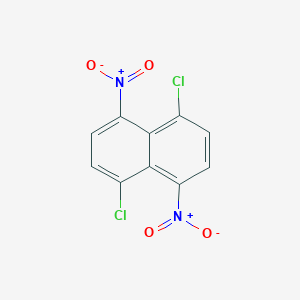
![4-[(E)-2-(2-Fluoro-6-methylphenyl)vinyl]piperidine](/img/structure/B13407027.png)
![(6S,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-6-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13407032.png)
![4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide](/img/structure/B13407034.png)
